molecular formula C15H13ClN2O2S2 B2402734 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide CAS No. 2034529-25-2

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2402734
CAS No.: 2034529-25-2
M. Wt: 352.85
InChI Key: ZPQZMUJFUQDYLT-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound that features a benzo[d]thiazole core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide typically involves several steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-aminobenzothiazole and 5-chlorothiophene-2-carboxylic acid.

    Condensation Reaction: The 2-aminobenzothiazole undergoes a condensation reaction with 5-chlorothiophene-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond.

    Methoxylation: The intermediate product is then subjected to methoxylation using methoxyethyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.

    Purification: The final product is purified using techniques like column chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S2/c1-20-10(12-6-7-13(16)21-12)8-17-14(19)15-18-9-4-2-3-5-11(9)22-15/h2-7,10H,8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQZMUJFUQDYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NC2=CC=CC=C2S1)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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